4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzonitrile
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Overview
Description
4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzonitrile is an organic compound that belongs to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety. The compound is known for its aromatic heterocyclic structure, which makes it a valuable intermediate in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzonitrile typically involves the reaction of phthalic anhydride with an appropriate amine under controlled conditions. One common method includes the reaction of phthalic anhydride with 4-aminobenzonitrile in the presence of a dehydrating agent such as acetic anhydride. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzonitrile involves its interaction with various molecular targets. The compound’s aromatic structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid
- 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclohexanecarboxylic acid
- 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methylbenzonitrile
Uniqueness
4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzonitrile is unique due to its specific nitrile group attached to the aromatic ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C15H8N2O2 |
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Molecular Weight |
248.24 g/mol |
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)benzonitrile |
InChI |
InChI=1S/C15H8N2O2/c16-9-10-5-7-11(8-6-10)17-14(18)12-3-1-2-4-13(12)15(17)19/h1-8H |
InChI Key |
HJEZSJZFLRHLAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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